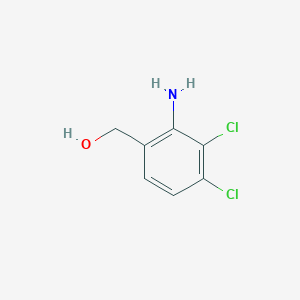![molecular formula C17H18N4O5 B2551688 2-(5-etoxi-1-metil-2,4-dioxo-1,2-dihidropiridin[2,3-d]pirimidin-3(4H)-il)-N-(furan-2-ilmetil)acetamida CAS No. 941898-40-4](/img/structure/B2551688.png)
2-(5-etoxi-1-metil-2,4-dioxo-1,2-dihidropiridin[2,3-d]pirimidin-3(4H)-il)-N-(furan-2-ilmetil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound, characterized by its intricate molecular structure. This compound belongs to a class of heterocyclic compounds, known for their wide range of biological activities and industrial applications.
Aplicaciones Científicas De Investigación
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide has a wide array of scientific research applications, spanning multiple fields: Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds. Biology: Investigated for its potential as a bioactive molecule with antibacterial, antiviral, or antifungal properties. Medicine: Explored for therapeutic applications, potentially acting on specific molecular targets to treat diseases. Industry: Utilized in the development of novel materials with specific chemical properties or for catalysis in industrial processes.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple reaction steps. One common synthetic route includes the condensation of 5-ethoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine with furan-2-carboxaldehyde, followed by the nucleophilic addition of an appropriate methylating agent to introduce the N-methyl group. Reaction conditions often involve the use of acid or base catalysts and carefully controlled temperatures to achieve high yields and purity. Industrial production methods: On an industrial scale, the production involves optimizing reaction parameters to increase yield and reduce impurities. Industrial methods may also include continuous flow chemistry techniques, which enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of reactions it undergoes: 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions: Oxidation reactions typically employ oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride. Substitution reactions can involve nucleophiles such as halides or amines under appropriate conditions. Major products formed from these reactions: Depending on the reaction, the major products can include oxidized derivatives, reduced forms, or substituted products, where functional groups have been replaced or modified.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interacting with specific molecular targets. Its structural features enable it to bind to active sites of enzymes or receptors, modulating their activity. This interaction often triggers a cascade of biochemical pathways, leading to the desired biological or chemical outcomes.
Comparación Con Compuestos Similares
When compared with other heterocyclic compounds, 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide stands out due to its unique structural characteristics, which confer distinct reactivity and biological activities. Similar compounds include: 2-methyl-3-furan-2-yl-4H-pyrido[2,3-d]pyrimidine-4-one, 5-ethoxy-1-methyl-2,4-dioxopyrimidine derivatives, and N-(furan-2-ylmethyl)acetamide analogs.
Hope this comprehensive breakdown serves your needs. If there's more you want to dive into, you know where to find me.
Propiedades
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-3-25-12-6-7-18-15-14(12)16(23)21(17(24)20(15)2)10-13(22)19-9-11-5-4-8-26-11/h4-8H,3,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAGHQFVJZFNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2551606.png)





![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)


![N-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551621.png)


![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)
![2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide](/img/structure/B2551628.png)
